An In-depth Technical Guide to the Basic Properties of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride
An In-depth Technical Guide to the Basic Properties of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As Senior Application Scientist, it is my privilege to present this technical guide on the fundamental basic properties of C-Furan-2-yl-C-phenyl-methylamine hydrochloride. This document moves beyond a simple recitation of facts, instead offering a cohesive narrative grounded in established chemical principles and supported by empirical data from analogous structures. Our exploration is guided by the core tenets of scientific integrity, providing not just data, but the underlying causality and experimental frameworks necessary for robust scientific inquiry. Every piece of information herein is curated to be self-validating, empowering researchers to not only understand the properties of this compound but also to critically evaluate and expand upon this knowledge.
Section 1: Chemical Identity and Structural Considerations
C-Furan-2-yl-C-phenyl-methylamine hydrochloride is a primary amine salt with the chemical formula C₁₁H₁₂ClNO. Its structure, featuring a central carbon atom bonded to a furan ring, a phenyl ring, a methylamine group, and a hydrogen atom, is pivotal to its chemical behavior. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical development.
| Property | Value | Source |
| IUPAC Name | (Furan-2-yl)(phenyl)methanamine;hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| CAS Number | 53387-67-0 | [1] |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | [1] |
Section 2: Basicity and pKa Analysis
The basicity of C-Furan-2-yl-C-phenyl-methylamine hydrochloride is a critical parameter influencing its behavior in physiological and laboratory settings. The primary amine group is the center of basicity, readily accepting a proton to form the corresponding ammonium cation. The equilibrium between the free base and its conjugate acid is quantified by the pKa value.
Theoretical pKa Estimation
| Analogue | Structure | pKa | Rationale for Comparison |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | Possesses the foundational phenylmethylamine scaffold.[2][3][4] |
| Furfurylamine | C₄H₃OCH₂NH₂ | ~9.12 (Predicted) | Introduces the furan moiety, allowing for assessment of its electronic influence.[5][6][7][8][9] |
| N-methylbenzylamine | C₆H₅CH₂NH(CH₃) | ~9.75 (Predicted) | While a secondary amine, it provides insight into the electronic environment around the benzylic position.[10][11][12][13][14] |
| α-Methylbenzylamine | C₆H₅CH(CH₃)NH₂ | ~9.04 (Predicted) | Features a methyl group on the benzylic carbon, similar to the substitution pattern of the target molecule.[9][15][16] |
Analysis of Structural Analogues:
The pKa of benzylamine (9.33) serves as our baseline.[2][3][4] The furan ring in furfurylamine is an aromatic heterocycle, and its oxygen atom can withdraw electron density through inductive effects, which would slightly decrease the basicity of the amine compared to benzylamine. The predicted pKa of furfurylamine is approximately 9.12.[5][6][17][7][8][9] The phenyl group in our target molecule is also electron-withdrawing. The presence of both a phenyl and a furan ring attached to the same carbon bearing the methylamine group is expected to result in a pKa value that is likely slightly lower than that of benzylamine.
Based on these considerations, the estimated pKa of C-Furan-2-yl-C-phenyl-methylamine hydrochloride is projected to be in the range of 8.8 to 9.2. This estimation provides a valuable starting point for experimental determination and for predicting its ionization state at a given pH.
Caption: Acid-base equilibrium of C-Furan-2-yl-C-phenyl-methylamine.
Experimental pKa Determination: Potentiometric Titration
For a definitive determination of the pKa, potentiometric titration is the gold standard. This method involves the gradual addition of a strong base to a solution of the amine hydrochloride while monitoring the pH. The pKa is the pH at which half of the amine is in its protonated form.
Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.1 M solution of C-Furan-2-yl-C-phenyl-methylamine hydrochloride in deionized water. A co-solvent such as methanol or ethanol may be used if solubility is limited.[10]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.
-
Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Solubility Profile
The hydrochloride salt form of C-Furan-2-yl-C-phenyl-methylamine is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be moderate. In nonpolar solvents such as hexane and toluene, the compound is expected to be poorly soluble.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the ability of the amine to form hydrogen bonds favor dissolution in these solvents. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | While these solvents are polar, the lack of acidic protons makes them less effective at solvating the chloride anion. Salts of organic compounds can have limited solubility in DMSO.[18] |
| Nonpolar | Hexane, Toluene | Low | The high polarity of the amine salt is incompatible with the nonpolar nature of these solvents. |
For practical applications, it is recommended to experimentally determine the solubility in specific solvent systems. A general procedure involves adding the compound to a known volume of the solvent at a constant temperature until saturation is reached, followed by quantification of the dissolved compound.
Section 4: Stability Considerations
The stability of C-Furan-2-yl-C-phenyl-methylamine hydrochloride is influenced by several factors, including pH, light, and temperature.
pH Stability and Degradation of the Furan Ring
The furan moiety is known to be susceptible to degradation under acidic conditions.[1][11] The acid-catalyzed ring-opening of furan proceeds via protonation of the ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[1][2][5] This can lead to the formation of dicarbonyl compounds and subsequent polymerization. The stability of the furan ring can be influenced by substituents; however, caution should be exercised when handling C-Furan-2-yl-C-phenyl-methylamine hydrochloride in strongly acidic aqueous solutions for extended periods. The hydrochloride salt itself will create a mildly acidic environment when dissolved in water.
Oxidative and Photochemical Stability
Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities. Benzylamine, a related compound, is known to be sensitive to air and light.[17] Therefore, it is recommended to store C-Furan-2-yl-C-phenyl-methylamine hydrochloride in a well-sealed container, protected from light and air, to minimize oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance its long-term stability.
Recommended Storage
Based on the stability profile of similar amine hydrochlorides, the following storage conditions are recommended:
-
Temperature: Room temperature or refrigerated (2-8 °C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere if possible.
-
Container: A tightly sealed, light-resistant container.
Conclusion
This technical guide provides a comprehensive overview of the fundamental basic properties of C-Furan-2-yl-C-phenyl-methylamine hydrochloride. By integrating theoretical estimations from structurally related compounds with established experimental protocols, we have built a robust framework for understanding and utilizing this compound in a research and development setting. The estimated pKa, solubility profile, and stability considerations detailed herein are intended to empower scientists to design experiments with a clear understanding of the compound's behavior, thereby accelerating the pace of discovery.
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